1-(4-Bromobenzoyl)-4-(4-nitrophenyl)piperazine
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Overview
Description
1-(4-Bromobenzoyl)-4-(4-nitrophenyl)piperazine is a complex organic compound that features both bromobenzoyl and nitrophenyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzoyl)-4-(4-nitrophenyl)piperazine typically involves a multi-step process. One common method includes the acylation of 4-bromobenzoyl chloride with 4-nitrophenylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzoyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-(4-Bromobenzoyl)-4-(4-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzoyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The bromobenzoyl and nitrophenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzoyl)-4-(4-nitrophenyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromobenzoyl)-4-(4-aminophenyl)piperazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-(4-Bromobenzoyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both bromobenzoyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H16BrN3O3 |
---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
(4-bromophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H16BrN3O3/c18-14-3-1-13(2-4-14)17(22)20-11-9-19(10-12-20)15-5-7-16(8-6-15)21(23)24/h1-8H,9-12H2 |
InChI Key |
DBPRBUPBJQQWSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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